An In-Depth Technical Guide to 4-(hexyloxy)-3-methylaniline: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-(hexyloxy)-3-methylaniline: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Landscape of a Novel Compound
Molecular Structure and Physicochemical Properties
The chemical structure of 4-(hexyloxy)-3-methylaniline combines a lipophilic hexyloxy tail with a substituted aniline core. This arrangement imparts specific electronic and steric properties that can be exploited in molecular design.
Chemical Structure
Caption: Chemical structure of 4-(hexyloxy)-3-methylaniline.
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of 4-(hexyloxy)-3-methylaniline. These values are derived from computational models and by comparison with analogous compounds such as 4-hexyloxyaniline and 4-methoxy-3-methylaniline.[1][2]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₃H₂₁NO | - |
| Molecular Weight | 207.32 g/mol | - |
| Appearance | Off-white to pale yellow solid or oil | Analogy to similar anilines |
| Melting Point | 35-45 °C | Analogy to 4-hexyloxyaniline (43-45 °C)[2] |
| Boiling Point | > 300 °C at 760 mmHg | Analogy to similar anilines |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Insoluble in water. | General properties of substituted anilines |
| pKa (of the anilinium ion) | ~4.5 - 5.0 | Electron-donating effects of alkoxy and alkyl groups |
Proposed Synthesis Protocol
A robust and efficient synthesis of 4-(hexyloxy)-3-methylaniline can be achieved through the Williamson ether synthesis, starting from the commercially available 4-amino-2-methylphenol. This method offers high yields and straightforward purification.
Caption: Proposed synthesis workflow for 4-(hexyloxy)-3-methylaniline.
Step-by-Step Methodology
Materials:
-
4-Amino-2-methylphenol (1.0 eq)[3]
-
1-Bromohexane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-2-methylphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromohexane dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(hexyloxy)-3-methylaniline as a pure compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group. Its use avoids potential side reactions with the aniline functionality. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.
-
Reaction Temperature: Heating the reaction accelerates the rate of the Sₙ2 reaction between the phenoxide and 1-bromohexane.
Predicted Spectroscopic Profile
The following sections detail the expected spectroscopic characteristics of 4-(hexyloxy)-3-methylaniline, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.0 ppm), corresponding to the three protons on the aniline ring. The coupling patterns will be indicative of a 1,2,4-trisubstituted benzene ring.
-
Aniline N-H₂ Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
Hexyloxy Group Protons:
-
A triplet at approximately δ 3.9-4.0 ppm, corresponding to the two protons of the -OCH₂- group adjacent to the aromatic ring.
-
A multiplet around δ 1.7-1.8 ppm for the next -CH₂- group.
-
A series of multiplets in the δ 1.2-1.5 ppm region for the subsequent three -CH₂- groups of the hexyl chain.
-
A triplet at approximately δ 0.9 ppm for the terminal methyl (-CH₃) group.
-
-
Methyl Group Proton: A singlet around δ 2.1-2.2 ppm for the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 13 distinct signals:
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly downfield.
-
Hexyloxy Group Carbons: Six signals for the hexyl chain, with the -OCH₂- carbon appearing around δ 68-70 ppm.
-
Methyl Group Carbon: A signal around δ 15-20 ppm for the methyl group on the ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3350-3450 cm⁻¹, characteristic of a primary aniline.[4]
-
C-H Stretching (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: An absorption band around 1250-1350 cm⁻¹.
-
C-O Stretching (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern would likely involve cleavage of the hexyl chain and loss of the alkoxy group.
Reactivity and Potential Applications
The chemical reactivity of 4-(hexyloxy)-3-methylaniline is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring.
Chemical Reactivity
-
N-Alkylation and N-Acylation: The aniline nitrogen is a good nucleophile and will readily undergo alkylation, acylation, and sulfonylation reactions.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
-
Electrophilic Aromatic Substitution: The electron-donating hexyloxy and methyl groups, along with the amino group, activate the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Potential Applications in Drug Development and Material Science
Substituted anilines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions.[5]
-
Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The hexyloxy group can be used to probe lipophilic pockets in the ATP-binding site of kinases.
-
Antimicrobial Agents: Alkoxy-substituted aromatic compounds have shown promise as antimycobacterial agents.[6] The specific substitution pattern of 4-(hexyloxy)-3-methylaniline could be explored for the development of new anti-infective drugs.
-
Liquid Crystals and Organic Electronics: The rod-like shape imparted by the hexyloxy chain suggests potential applications in the field of liquid crystals and organic electronic materials.[7]
Safety and Handling
While specific toxicity data for 4-(hexyloxy)-3-methylaniline is not available, it should be handled with the care appropriate for aromatic amines.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(hexyloxy)-3-methylaniline represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is efficient and relies on readily available starting materials. The predicted spectroscopic and physicochemical properties offer a basis for its identification and handling. The structural motifs present in this molecule suggest promising avenues for its use in drug discovery and material science. It is our hope that this guide will stimulate further research into the properties and applications of this and related compounds.
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